Cas no 5044-39-3 (1-(4-Bromo-phenyl)-1H-pyrrole)
1-(4-Bromo-phenyl)-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole,1-(4-bromophenyl)-
- 1-(4-Bromophenyl)pyrrole
- 1-(4-BROMO-PHENYL)-1H-PYRROLE
- 1-(4-bromophenyl)-1H-pyrrole
- 1H-pyrrole, 1-(4-bromophenyl)-
- NSC116809
- (4-bromophenyl)pyrrole
- 1-(p-Bromophenyl)pyrrole
- Bionet2_001161
- 1-(4-bromo phenyl)-1h-pyrrole
- IBRSPNWMMJNYMR-UHFFFAOYSA-N
- HMS1367E17
- STK197428
- BBL022436
- 4429AE
- ZB009336
- AK324384
- AB0075527
- CS-
- 5044-39-3
- DTXSID70297607
- FT-0682150
- AKOS000126850
- InChI=1/C10H8BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8
- SY104045
- NSC-116809
- SR-01000470787-1
- MFCD00128296
- CS-0042018
- SB62090
- AO-080/15276001
- SCHEMBL636960
- ZINC00177191
- SR-01000470787
- 10R-0614
- DB-018553
- 1-(4-Bromo-phenyl)-1H-pyrrole
-
- MDL: MFCD00128296
- Inchi: 1S/C10H8BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H
- InChI Key: IBRSPNWMMJNYMR-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N1C=CC=C1
Computed Properties
- Exact Mass: 220.98400
- Monoisotopic Mass: 220.984012
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 4.9
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.38
- Boiling Point: 283°C at 760 mmHg
- Flash Point: 124.9°C
- Refractive Index: 1.605
- PSA: 4.93000
- LogP: 3.23980
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-(4-Bromo-phenyl)-1H-pyrrole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H317
- Warning Statement: P280;P305+P351+P338
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
1-(4-Bromo-phenyl)-1H-pyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Bromo-phenyl)-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 56627-1/G |
1-(4-BROMOPHENYL)PYRROLE |
5044-39-3 | 97% | 1g |
$32 | 2023-09-17 | |
| AstaTech | 56627-5/G |
1-(4-BROMOPHENYL)PYRROLE |
5044-39-3 | 97% | 5g |
$97 | 2023-09-17 | |
| AstaTech | 56627-25/G |
1-(4-BROMOPHENYL)PYRROLE |
5044-39-3 | 97% | 25g |
$290 | 2023-09-17 | |
| Alichem | A109005278-5g |
1-(4-Bromophenyl)-1H-pyrrole |
5044-39-3 | 95% | 5g |
$191.10 | 2023-09-01 | |
| Alichem | A109005278-25g |
1-(4-Bromophenyl)-1H-pyrrole |
5044-39-3 | 95% | 25g |
$307.40 | 2023-09-01 | |
| Fluorochem | 048843-1g |
1-(4-Bromophenyl)pyrrole |
5044-39-3 | 97% | 1g |
£36.00 | 2022-03-01 | |
| Fluorochem | 048843-5g |
1-(4-Bromophenyl)pyrrole |
5044-39-3 | 97% | 5g |
£110.00 | 2022-03-01 | |
| Fluorochem | 048843-25g |
1-(4-Bromophenyl)pyrrole |
5044-39-3 | 97% | 25g |
£327.00 | 2022-03-01 | |
| TRC | B698575-100mg |
1-(4-Bromo-phenyl)-1H-pyrrole |
5044-39-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B698575-250mg |
1-(4-Bromo-phenyl)-1H-pyrrole |
5044-39-3 | 250mg |
$ 75.00 | 2023-04-18 |
1-(4-Bromo-phenyl)-1H-pyrrole Suppliers
1-(4-Bromo-phenyl)-1H-pyrrole Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 1-(4-Bromo-phenyl)-1H-pyrrole
Recent Advances in the Study of 1-(4-Bromo-phenyl)-1H-pyrrole (CAS: 5044-39-3) in Chemical Biology and Pharmaceutical Research
The compound 1-(4-Bromo-phenyl)-1H-pyrrole (CAS: 5044-39-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by a pyrrole ring substituted with a 4-bromophenyl group, has been investigated for its potential as a building block in the synthesis of novel bioactive molecules. Recent studies have explored its role in modulating various biological targets, including enzymes and receptors, making it a promising candidate for therapeutic intervention.
One of the key areas of research involving 1-(4-Bromo-phenyl)-1H-pyrrole is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(4-Bromo-phenyl)-1H-pyrrole exhibit potent inhibitory activity against specific tyrosine kinases, highlighting its potential as a scaffold for developing targeted therapies. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity.
In addition to its role in kinase inhibition, 1-(4-Bromo-phenyl)-1H-pyrrole has also been investigated for its antimicrobial properties. A recent report in Bioorganic & Medicinal Chemistry Letters described the synthesis of a series of pyrrole derivatives, including 1-(4-Bromo-phenyl)-1H-pyrrole, and evaluated their efficacy against drug-resistant bacterial strains. The results indicated that certain derivatives displayed significant antibacterial activity, particularly against Gram-positive pathogens, suggesting their potential as leads for new antibiotics.
Another noteworthy application of 1-(4-Bromo-phenyl)-1H-pyrrole is in the field of materials science, where it has been employed as a precursor for the synthesis of organic semiconductors. A 2022 study in Advanced Materials highlighted the compound's utility in creating π-conjugated systems, which are essential for developing optoelectronic devices. The researchers synthesized polymers incorporating 1-(4-Bromo-phenyl)-1H-pyrrole units and characterized their electronic properties, revealing promising performance in organic photovoltaic cells.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and safety profiles of 1-(4-Bromo-phenyl)-1H-pyrrole derivatives. Recent toxicological studies have raised concerns about the potential hepatotoxicity of certain pyrrole-based compounds, necessitating further investigation into structure-activity relationships and metabolic pathways. Future research directions may include the development of prodrug strategies or the incorporation of biocompatible moieties to enhance the therapeutic index of these molecules.
In conclusion, 1-(4-Bromo-phenyl)-1H-pyrrole (CAS: 5044-39-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span from drug discovery to materials science, with ongoing studies uncovering new opportunities for innovation. Continued exploration of its derivatives and mechanisms of action will likely yield valuable insights and contribute to the development of next-generation therapeutics and functional materials.
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